Home > Products > Screening Compounds P93976 > Oxytocin, 8-L-valine-
Oxytocin, 8-L-valine- - 3275-87-4

Oxytocin, 8-L-valine-

Catalog Number: EVT-14874758
CAS Number: 3275-87-4
Molecular Formula: C42H64N12O12S2
Molecular Weight: 993.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxytocin, 8-L-valine is a modified form of the neuropeptide oxytocin, where the amino acid at position 8 is substituted with L-valine. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland, playing crucial roles in social bonding, reproduction, and various physiological processes.

Source

Oxytocin is synthesized in the magnocellular neurons of the paraventricular and supraoptic nuclei of the hypothalamus. The precursor protein, prepro-oxytocin, undergoes enzymatic cleavage to produce the active form of oxytocin along with neurophysin I, which assists in its transport and storage .

Classification

Oxytocin belongs to a class of molecules known as neuropeptides. It is classified as a peptide hormone due to its role in signaling within the endocrine system. The compound Oxytocin, 8-L-valine can be categorized under peptide analogs that have been synthesized for research and therapeutic purposes.

Synthesis Analysis

Methods

The synthesis of Oxytocin, 8-L-valine typically employs solid-phase peptide synthesis techniques. The Merrifield solid-phase method has been instrumental in facilitating the efficient synthesis of various oxytocin analogs. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin, enabling easy purification after synthesis .

Technical Details

The synthesis begins with the attachment of a protected amino acid to a resin. Each subsequent amino acid is added through coupling reactions, which are facilitated by activating agents. After completing the peptide chain, deprotection steps are performed to remove protective groups from the amino acids. Finally, cleavage from the resin yields the free peptide, which may undergo further purification via high-performance liquid chromatography.

Molecular Structure Analysis

Structure

Oxytocin consists of nine amino acids arranged in a specific sequence: Cysteine-Tyrosine-Isoleucine-Glutamine-Asparagine-Cysteine-Proline-Leucine-Glycine. The structure includes a disulfide bond between the two cysteine residues . In Oxytocin, 8-L-valine, the eighth position features L-valine instead of leucine.

Data

The molecular formula for oxytocin is C₁₃H₁₈N₂O₆S₂, while that for Oxytocin, 8-L-valine would reflect the substitution at position eight. The molecular weight will be altered slightly due to this modification.

Chemical Reactions Analysis

Reactions

Oxytocin and its analogs undergo various biochemical reactions primarily involving receptor binding and enzymatic degradation. Oxytocin acts on specific receptors (oxytocin receptors) to exert its physiological effects, such as uterine contraction during childbirth and milk ejection during lactation .

Technical Details

The interaction between oxytocin and its receptors involves conformational changes that activate intracellular signaling pathways. Enzymatic degradation occurs mainly through oxytocinase and other peptidases that cleave oxytocin into inactive fragments.

Mechanism of Action

Process

The mechanism of action for Oxytocin, 8-L-valine involves binding to oxytocin receptors located in various tissues including the uterus and brain. Upon binding, it triggers intracellular signaling cascades that lead to physiological responses such as smooth muscle contraction and modulation of social behaviors .

Data

Research indicates that oxytocin's effects can vary based on receptor distribution and density in target tissues. For instance, its role in promoting social bonding is mediated through actions in specific brain regions like the amygdala and nucleus accumbens.

Physical and Chemical Properties Analysis

Physical Properties

Oxytocin is typically a white powder when lyophilized and is soluble in water. The stability of Oxytocin, 8-L-valine can vary based on environmental conditions such as pH and temperature.

Chemical Properties

  • Molecular Weight: Approximately 1007 g/mol for Oxytocin.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Sensitive to light and temperature; should be stored under appropriate conditions to maintain activity.
Applications

Scientific Uses

Oxytocin and its analogs like Oxytocin, 8-L-valine are utilized extensively in research settings to study their effects on behavior, reproduction, and social bonding. They serve as tools for exploring neuroendocrine functions and have potential therapeutic applications in treating conditions such as anxiety disorders or autism spectrum disorders due to their role in social interactions .

Synthesis and Structural Modifications of Oxytocin Analogues

Solid-Phase Synthesis Techniques for Oxytocin Variants

Solid-phase peptide synthesis (SPPS) enables precise construction of oxytocin analogues like 8-L-valine-oxytocin. The process begins with anchoring Fmoc-protected cysteine to a resin via its C-terminus. Sequential coupling follows standard protocols: deprotection with piperidine, activation of incoming amino acids (e.g., HBTU/HOBt), and coupling reactions monitored by ninhydrin tests. The disulfide bridge between Cys¹ and Cys⁶ is formed post-assembly using iodine oxidation or dimethyl sulfoxide (DMSO) under controlled pH, critical for stabilizing the cyclic hexapeptide core. For 8-L-valine substitution, Fmoc-L-valine replaces Fmoc-L-leucine at position 8 during chain elongation. After cleavage from the resin (TFA:triisopropylsilane:H₂O, 95:2.5:2.5), reverse-phase HPLC purifies the crude product using gradients of acetonitrile in 0.1% TFA. Yields typically range from 40–60%, with purity >95% confirmed by mass spectrometry [4] [5].

Table 1: SPPS Protocol for 8-L-Valine-Oxytocin

StepReagent/ConditionPurposeDuration
Resin LoadingFmoc-Cys(Trt)-Wang resinAnchoring point2 h
Deprotection20% piperidine/DMFFmoc removal2 × 10 min
CouplingFmoc-AA, HBTU, DIPEAAmino acid addition1–2 h per residue
Cyclization0.1M I₂ in DMSO/H₂ODisulfide bond formation30 min
CleavageTFA/TIS/H₂O (95:2.5:2.5)Peptide release3 h
PurificationC18 HPLC, 10–40% MeCNIsolation60 min

Position-Specific Amino Acid Substitutions: Valine at Position 8

Position 8 in oxytocin (normally leucine in mammals) governs receptor selectivity and signaling efficacy. Substituting leucine with valine introduces a β-branched side chain that reduces steric bulk compared to leucine’s isobutyl group. This alters interactions with extracellular loop 2 (ECL2) and transmembrane helix 7 (TM7) of oxytocin receptors (OTR). Valine’s side chain is 25% smaller, diminishing hydrophobic contacts with OTR residues like Phe⁷¹⁷.³⁵ and Trp³.²⁸, thereby reducing binding affinity. However, this smaller side chain enhances selectivity against vasopressin receptors (V1aR) by disrupting hydrogen bonds with V1aR-specific residues (e.g., Glu³⁰⁸ in human V1aR). Functional assays show that 8-L-valine-oxytocin exhibits 220 nM binding affinity for OTR versus 15.8 nM for native oxytocin, confirming the structural sensitivity of position 8 [4] [7] [8].

Comparative Analysis of [8-L-Valine]-Oxytocin with Native Oxytocin and Other Analogues

8-L-valine-oxytocin demonstrates distinct pharmacological profiles compared to native oxytocin and other position-8 variants:

  • Binding Affinity: Competitive binding assays reveal a 14-fold lower OTR affinity (Ki = 220 nM) than native oxytocin (Ki = 15.8 nM) and a 34-fold lower affinity than the meta-xylene-bridged analogue dOTmeta (Ki = 50 nM). At V1aR, it shows moderate affinity (Ki = 69 nM), likely due to reduced steric clash with V1aR’s deeper binding pocket [4] [7].
  • Functional Activity: Calcium mobilization assays indicate partial agonism at OTR (34% efficacy relative to oxytocin) but antagonism at V1aR (IC₅₀ = 294 nM). This contrasts with Pro⁸-oxytocin, which shows higher efficacy at primate OTR and V1aR [7].
  • Structural Flexibility: Molecular dynamics simulations suggest valine’s β-branching restricts the peptide’s C-terminal tail flexibility, limiting optimal engagement with OTR’s activation switch (Mg²⁺ coordination site) [2] [3].

Table 2: Pharmacological Properties of Position-8 Oxytocin Analogues

CompoundOTR Affinity (Ki, nM)V1aR Affinity (Ki, nM)OTR Functional ActivityV1aR Functional Activity
Native oxytocin (Leu⁸)15.8 ± 1.7220 ± 23Full agonist (EC₅₀ = 2.3 nM)Partial agonist
8-L-Valine-oxytocin220 ± 3169 ± 8Partial agonist (34% efficacy)Antagonist (IC₅₀ = 294 nM)
Pro⁸-oxytocin8.7 ± 1.2176 ± 21Full agonist (EC₅₀ = 0.54 nM)Agonist
dOTmeta (meta-xylene)50 ± 6>1,000Agonist (EC₅₀ = 34 nM)Inactive
dOTortho (ortho-xylene)69 ± 914 ± 2AntagonistAntagonist

Optimization of Deamino Derivatives for Enhanced Receptor Affinity

Deamino analogues replace the N-terminal cysteine’s amine group with hydrogen, enhancing metabolic stability and receptor residence time. For 1-deamino-8-L-valine-oxytocin, synthesis begins with mercaptopropionic acid (Mpa) at position 1, coupled to Tyr-Ile-Gln-Asn-Cys-Pro-Val-Gly-NH₂ via SPPS. The deamino modification eliminates enzymatic degradation by aminopeptidases and stabilizes the disulfide bond by reducing electrostatic repulsion. Binding assays show 1-deamino-8-L-valine-oxytocin achieves 0.7 U/mg oxytocic activity (vs. 0.3 U/mg for non-deamino valine analogue), attributed to prolonged receptor interactions due to slower dissociation kinetics. Further optimization includes glycosylation at Ser⁹ (e.g., β-glucose conjugation), which extends half-life in plasma by 8-fold compared to native oxytocin without compromising OTR selectivity [5] [8].

Table 3: Impact of Structural Modifications on Bioactivity

ModificationOxytocic Activity (U/mg)Plasma Stability (t₁/₂, min)OTR Selectivity (vs. V1aR)
8-L-Valine-oxytocin0.353.2-fold
1-Deamino-8-L-valine-oxytocin0.78570-fold
1-Deamino-4-valine-oxytocin45090>100-fold
Glycosylated-1-deamino-8-valine0.54>400>1,000-fold

Properties

CAS Number

3275-87-4

Product Name

Oxytocin, 8-L-valine-

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)48-25(12-13-30(44)56)36(60)50-27(16-31(45)57)37(61)51-28(42(66)54-14-6-7-29(54)39(63)52-33(20(2)3)40(64)47-17-32(46)58)19-68-67-18-24(43)35(59)49-26(38(62)53-34)15-22-8-10-23(55)11-9-22/h8-11,20-21,24-29,33-34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,64)(H,48,65)(H,49,59)(H,50,60)(H,51,61)(H,52,63)(H,53,62)/t21-,24-,25-,26-,27-,28-,29-,33-,34?/m0/s1

InChI Key

VRTQMLCXRPRUQZ-PXEZDTFZSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.